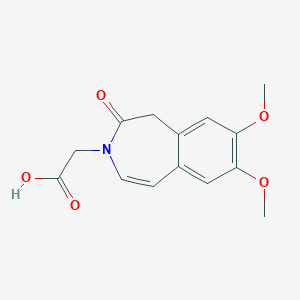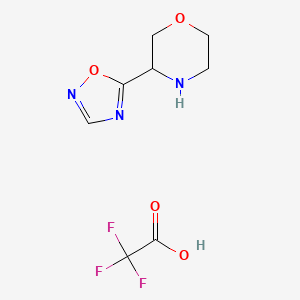
3-(1,2,4-Oxadiazol-5-yl)morpholine; trifluoroacetic acid
Overview
Description
3-(1,2,4-Oxadiazol-5-yl)morpholine; trifluoroacetic acid (TFA) is a versatile and important reagent used in organic synthesis. It is a member of the family of oxadiazol-5-yl morpholine compounds, which are used in a wide variety of applications, including the synthesis of a variety of organic compounds, the synthesis of peptides and proteins, and the stabilization of metal complexes. TFA is a powerful reagent used to control pH, and it is a common component of many organic synthesis protocols.
Scientific Research Applications
Therapeutic Potential of 1,3,4-Oxadiazoles
1,3,4-Oxadiazoles are known for their wide range of biological activities, making them an area of intense study for the development of new therapeutic agents. These compounds exhibit a broad spectrum of pharmacological properties, including anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal effects (Verma et al., 2019). This wide range of activities is attributed to the oxadiazole ring's ability to effectively bind with different enzymes and receptors through numerous weak interactions, enhancing its potential for diverse therapeutic applications.
Synthetic and Medicinal Chemistry Applications
The structural uniqueness of the 1,3,4-Oxadiazole core also renders these compounds as valuable scaffolds in synthetic and medicinal chemistry for the design of new drugs. Their peculiar structural feature, with pyridine-type nitrogen atoms, provides beneficial interactions within biological systems. Recent advances in the synthesis of 1,3,4-oxadiazole derivatives have highlighted their potential in developing novel therapeutic agents with enhanced efficacy and reduced toxicity (Nayak & Poojary, 2019). These compounds are being extensively used and studied for the treatment of various ailments, contributing significantly to the field of medicinal chemistry.
Drug Development and Biological Studies
Significant research efforts have been dedicated to exploring the biological activities of 1,3,4-oxadiazole containing compounds. These efforts have resulted in identifying compounds with high therapeutic potency across a variety of conditions. The pharmacological importance of the 1,3,4-oxadiazole core in drug development is underscored by its inclusion in compounds demonstrating effective antiviral, analgesic, anti-inflammatory, antitumor, antioxidant, insecticidal, and anti-parasitic activities (Rana et al., 2020).
Mechanism of Action
Target of Action
Compounds with a 1,2,4-oxadiazole core have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . They have also been identified as potential agonists of type δ/β peroxisome proliferator-activated receptors (PPARδ/β) .
Mode of Action
1,2,4-oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This property could potentially facilitate interactions with target proteins or enzymes, leading to the observed anti-infective activities.
Biochemical Pathways
Given the anti-infective properties of similar 1,2,4-oxadiazole compounds , it can be inferred that these compounds may interfere with the biochemical pathways essential for the survival and replication of infectious agents.
Result of Action
Based on the anti-infective properties of similar 1,2,4-oxadiazole compounds , it can be inferred that these compounds may inhibit the growth and replication of infectious agents, leading to their eventual elimination from the host organism.
Biochemical Analysis
Biochemical Properties
3-(1,2,4-Oxadiazol-5-yl)morpholine; trifluoroacetic acid plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The compound’s heterocyclic structure allows it to act as a hydrogen bond acceptor, facilitating interactions with active sites of enzymes and proteins. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions often result in the modulation of enzyme activity, either through inhibition or activation, depending on the specific biochemical context .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in stress responses and apoptosis. For example, it can modulate the expression of genes associated with the p53 signaling pathway, leading to either the promotion or inhibition of apoptosis in response to cellular stress . Additionally, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting overall cellular energy homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as DNA and RNA, leading to changes in gene expression. This binding can result in the inhibition of transcription factors or the activation of gene promoters, depending on the cellular context . Additionally, the compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity. These interactions are often mediated by the hydrogen bond acceptor properties of the oxadiazole ring .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions for extended periods, allowing for prolonged experimental observations . Over time, degradation products may form, potentially altering the compound’s biochemical activity and its effects on cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as enhancing antioxidant defenses and reducing oxidative stress . At higher doses, toxic or adverse effects may occur, including cellular damage and disruption of normal metabolic processes . These threshold effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux by modulating the activity of enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . These interactions can lead to changes in metabolite levels, affecting overall cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to particular cellular compartments, where it can exert its biochemical effects . The compound’s distribution is also influenced by its physicochemical properties, such as solubility and membrane permeability .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is often directed to specific organelles, such as mitochondria and the nucleus, through targeting signals and post-translational modifications . This localization allows the compound to interact with key biomolecules within these organelles, influencing processes such
Properties
IUPAC Name |
3-(1,2,4-oxadiazol-5-yl)morpholine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.C2HF3O2/c1-2-10-3-5(7-1)6-8-4-9-11-6;3-2(4,5)1(6)7/h4-5,7H,1-3H2;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUHHUMSDFZADAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=NC=NO2.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


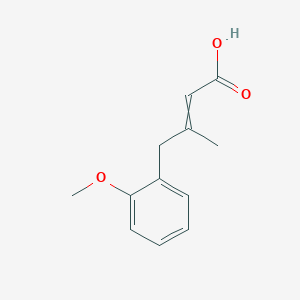
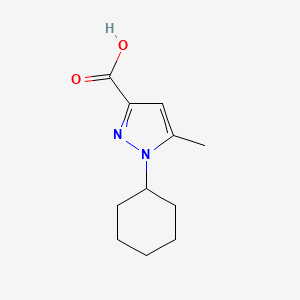
![2-[4-(Trifluoromethyl)piperidin-1-yl]acetic acid hydrochloride](/img/structure/B1459194.png)
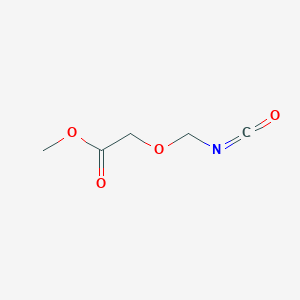
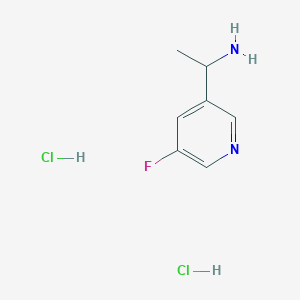
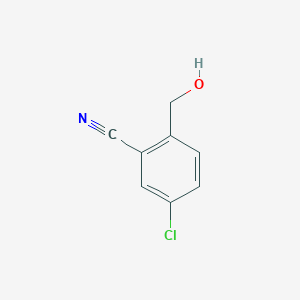
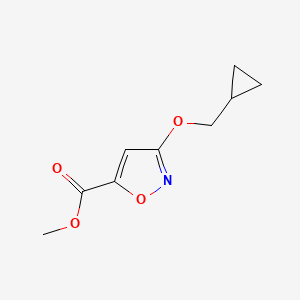
![1',3'-Dihydrospiro(cyclopropane-1,2'-pyrazolo[3,2-b][1,3]oxazine)-5'-carboxylic acid](/img/structure/B1459205.png)
![3-[(2-Furylmethyl)sulfonyl]pyrrolidine](/img/structure/B1459206.png)
![1-{2-[(2,4-Dimethylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylic acid hydrochloride](/img/structure/B1459207.png)

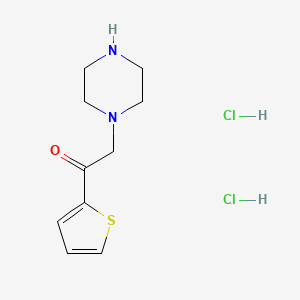
![[(3-Pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride](/img/structure/B1459213.png)
